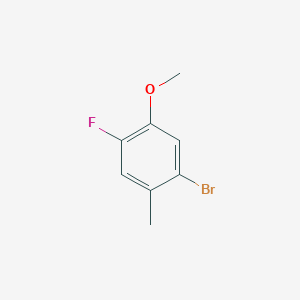

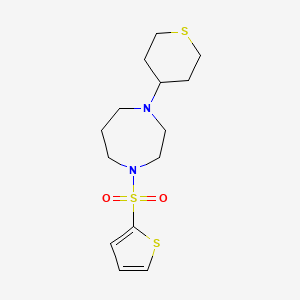

![molecular formula C10H10N4 B2916840 N-[(pyridin-4-yl)methyl]pyrimidin-2-amine CAS No. 77200-15-8](/img/structure/B2916840.png)

N-[(pyridin-4-yl)methyl]pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(pyridin-4-yl)methyl]pyrimidin-2-amine” is a compound that has been studied for its arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . It has been used in the study of materials with nonlinear optical properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized .

Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives have been analyzed using classical molecular simulation methods . The intercalated molecules were placed between SO3H groups of the host layers .

Applications De Recherche Scientifique

1. Histone Demethylase Inhibitors

N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives have been optimized to create potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors. These compounds, including derivatives like 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones, demonstrate activity against KDM4 and KDM5 subfamily demethylases, exhibiting cellular permeability and potential for inhibiting histone demethylation in cell-based assays (Bavetsias et al., 2016).

2. Anticancer and Antimicrobial Activities

Pyrazole derivatives, including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, have been synthesized and characterized for their potential antitumor, antifungal, and antibacterial activities. These compounds exhibit promising pharmacophore sites for developing treatments against breast cancer and microbes (Titi et al., 2020).

3. Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, working from a pyrimidine hit identified in a high-throughput screening campaign, have been synthesized as ligands for the histamine H4 receptor. These compounds, including 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, showed promising results in anti-inflammatory and antinociceptive activities, supporting their potential use in pain management (Altenbach et al., 2008).

4. Small Molecule Histone Deacetylase Inhibitors

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, showing potential as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

5. Antidepressant and Nootropic Agents

N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and related compounds have been synthesized and evaluated for their antidepressant and nootropic activities. Certain derivatives exhibited significant activity, indicating the potential of the 2-azetidinone skeleton as a central nervous system active agent (Thomas et al., 2016).

Mécanisme D'action

Target of Action

N-[(pyridin-4-yl)methyl]pyrimidin-2-amine and its derivatives have been studied for their interaction with various targets. For instance, they have been docked against the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation, making it a potential target for therapeutic interventions.

Mode of Action

Molecular simulation methods have been used to describe the arrangement of these molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The intercalated molecules were placed between SO3H groups of the host layers, and their mutual positions and orientations were solved by molecular simulation methods .

Biochemical Pathways

Given its potential interaction with acetyl-coa carboxylase, it may influence the fatty acid biosynthesis pathway

Result of Action

Its potential interaction with acetyl-coa carboxylase suggests it may influence cellular lipid metabolism

Propriétés

IUPAC Name |

N-(pyridin-4-ylmethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1-7H,8H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFFQDPCQWBXKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid](/img/structure/B2916757.png)

![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime](/img/structure/B2916762.png)

![4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2916766.png)

![2-Oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2916772.png)

![10-(2,2-Dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2916773.png)

![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2916776.png)